2-Benzyl-6-(3-ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole compounds can be synthesized from various methods. One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N -isoindoline-1,3-dione scaffold . Another method involves the use of substituted 1,2-diphenylethane-1,2-dione (benzyl), substituted aldehydes, and ammonium acetate under various conditions .Molecular Structure Analysis
The molecular structure of imidazole compounds is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . They are usually synthesized by the condensation of a phthalic anhydride with primary amines .Chemical Reactions Analysis
Imidazole compounds have diverse chemical reactivity and promising applications . The synthesis process of N -isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis of Purine Analogs
The synthesis of purine analogs is a significant area of research involving 2-Benzyl-6-(3-ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione derivatives. These compounds serve as important precursors for creating bioactive heterocycles, which have potential applications in drug discovery and development. For instance, Alves, Proença, and Booth (1994) discussed the preparation of various disubstituted 1-benzylimidazoles, leading to the creation of purine analogs with potential biological activities (Alves, M., Proença, M. F., & Booth, B., 1994).
Multicomponent Synthesis
Bayat, Hosseini, and Notash (2016) described a one-pot multicomponent synthesis method for creating benzo[g]imidazo[1,2-a]quinolinedione derivatives. This approach is advantageous for its simplicity, efficiency, and ability to produce a variety of fused polycyclic structures, demonstrating the compound's utility in constructing complex bioactive molecules (Bayat, M., Hosseini, F., & Notash, B., 2016).
Antiviral and Antihypertensive Activity
Nilov et al. (1995) explored the synthesis and biological activity of 7,8-polymethylenepurine derivatives, showing the potential of these compounds in the development of antiviral and antihypertensive drugs. The study indicates that modifications to the purine scaffold can lead to significant biological effects, highlighting the importance of these chemical structures in medicinal chemistry (Nilov, D., et al., 1995).
Antioxidant and Antimicrobial Activities
The antioxidant and antimicrobial activities of novel synthetic compounds related to this compound are also areas of active research. For example, Bassyouni et al. (2012) synthesized and evaluated a series of derivatives for their antioxidant and antimicrobial properties, contributing to the search for new therapeutic agents with potential applications in treating various diseases (Bassyouni, F., et al., 2012).
Mechanism of Action
Future Directions
The development of new drugs that overcome antimicrobial resistance (AMR) problems is necessary . In the past, drugs containing heterocyclic nuclei have given high chemotherapeutic values and acted as a remedy for the development of novel drugs . Therefore, there is a great importance of heterocyclic ring-containing drugs .
Properties
IUPAC Name |
2-benzyl-6-(3-ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-5-30-13-9-12-25-15(2)16(3)27-18-19(23-21(25)27)24(4)22(29)26(20(18)28)14-17-10-7-6-8-11-17/h6-8,10-11H,5,9,12-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVFKVLOXNALRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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